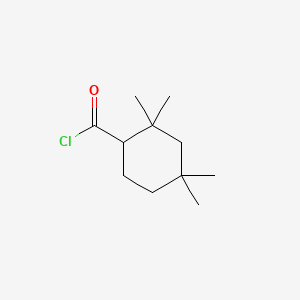
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride is a chemical compound with the molecular formula C11H19ClO and a molecular weight of 202.72 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.
Métodos De Preparación
The preparation of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves several synthetic routes. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions . The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including synthetic elastomers and natural rubber.
Biology: The compound is used in studies related to cyclic oligomer formation in the copolymerization of isoprene with isobutylene.
Medicine: It is investigated for its potential use in drug synthesis and other pharmaceutical applications.
Industry: The compound is used in the production of polyesters and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves its reactivity with various molecular targets. It can act as an acylating agent, reacting with nucleophiles to form acylated products. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride can be compared with similar compounds such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has similar structural features but different reactivity and applications.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Another similar compound with distinct properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H19ClO |
|---|---|
Peso molecular |
202.72 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)6-5-8(9(12)13)11(3,4)7-10/h8H,5-7H2,1-4H3 |
Clave InChI |
NWMYDSUTPQWCIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(C1)(C)C)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


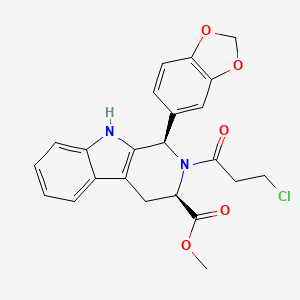
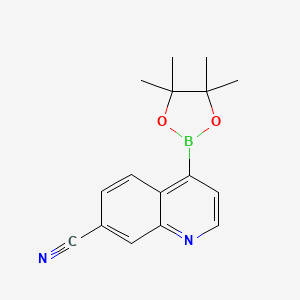

![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
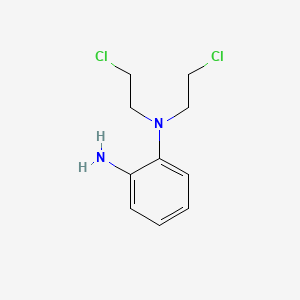

![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
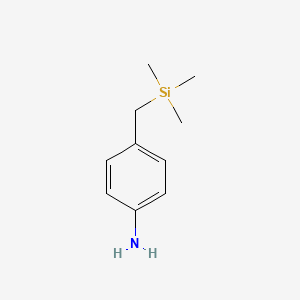
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)

